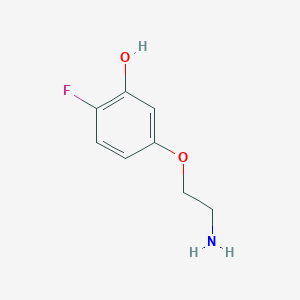

5-(2-Aminoethoxy)-2-fluorophenol

Description

5-(2-Aminoethoxy)-2-fluorophenol is a fluorinated phenolic compound characterized by a 2-fluoro substituent on the aromatic ring and a 2-aminoethoxy group (-OCH₂CH₂NH₂) at the 5-position. The aminoethoxy group introduces both hydrogen-bonding capacity and enhanced solubility in polar solvents, while the fluorine atom modulates electronic properties and metabolic stability.

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

5-(2-aminoethoxy)-2-fluorophenol |

InChI |

InChI=1S/C8H10FNO2/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5,11H,3-4,10H2 |

InChI Key |

NSEJVFQMVFQHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 2-aminoethanol.

Reaction Steps:

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2-fluorophenol: can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethoxy)-2-fluorophenol: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Aminoethoxy)-2-fluorophenol exerts its effects depends on its interaction with molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 5-(2-Aminoethoxy)-2-fluorophenol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Functional Group Comparisons

5-(Aminomethyl)-2-fluorophenol Hydrochloride (C₇H₉ClFNO)

5-(1-Amino-2,2,2-trifluoroethyl)-2-fluorophenol (C₈H₇F₄NO)

- Substituents: 5-trifluoroethyl-amino (-CF₃CH₂NH₂), 2-fluoro.

- Key Differences : The trifluoroethyl group introduces strong electron-withdrawing effects, which may reduce the amine’s basicity and alter metabolic stability. The increased lipophilicity from fluorine atoms could enhance blood-brain barrier penetration.

- Molecular Weight : 209.14 g/mol .

2-{[1-(2-(2-Aminoethoxy)ethylimino)-1,2,3,4-tetrahydrocarbazol-2-yl-methyl]amino}ethanol

- Substituents: Aminoethoxyethylimino group integrated into a tetrahydrocarbazole scaffold.

- Key Differences: The carbazole backbone confers aromaticity and planar rigidity, enabling π-π stacking interactions. This compound exhibited pronounced antimicrobial activity, suggesting that the aminoethoxy group may contribute to bioactivity in complex structures .

5-Amino-2-fluorobenzoic Acid (C₇H₆FNO₂)

- Substituents: 5-amino, 2-fluoro, and carboxylic acid (-COOH).

- Key Differences: The carboxylic acid group increases acidity (pKa ~2-3) compared to phenol (pKa ~10), drastically altering solubility and reactivity. This compound is used in synthesizing dyes and pharmaceuticals .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Inference | Acidity Inference |

|---|---|---|---|---|

| This compound | 171.16 | -OCH₂CH₂NH₂, -F, -OH | High in polar solvents (amine/ether) | Moderate (fluoro lowers pKa) |

| 5-(Aminomethyl)-2-fluorophenol HCl | 177.6 | -CH₂NH₂, -F, -OH | Moderate (amine hydrochloride) | Similar to phenol |

| 5-(1-Amino-2,2,2-trifluoroethyl)-2-fluorophenol | 209.14 | -CF₃CH₂NH₂, -F, -OH | Low (lipophilic CF₃ group) | Lower basicity |

| 5-Amino-2-fluorobenzoic Acid | 155.13 | -COOH, -NH₂, -F | High in aqueous basic solutions | Strong (carboxylic acid) |

Biological Activity

5-(2-Aminoethoxy)-2-fluorophenol, a compound with a significant presence in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily revolves around its interactions with various biological targets:

- Anticancer Activity : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, it can target tubulin, leading to microtubule disruption, which is crucial for cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its fluorine substituent enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens .

Anticancer Studies

A series of in vitro studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In studies involving human colorectal cancer cell line HCT-116, treatment with this compound resulted in significant cytotoxicity with IC50 values in the low nanomolar range. The compound was found to induce G2/M phase arrest by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to tubulin, confirming its role as an anti-microtubule agent. This interaction disrupts normal mitotic processes in cancer cells, leading to cell death .

Antimicrobial Studies

Research on the antimicrobial effects of this compound has shown promising results:

- Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are needed to elucidate the exact pathways .

Data Summary

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 (Colorectal) | Low nanomolar range | |

| Antimicrobial | Various Bacteria | Varies by strain |

Case Studies

- In Vivo Efficacy : A study involving murine models treated with this compound showed a significant reduction in tumor size compared to controls. The compound was administered intraperitoneally at doses ranging from 5 to 10 mg/kg over a period of 21 days, resulting in tumor growth inhibition rates exceeding those observed with standard chemotherapy agents like Taxol .

- Safety Profile : Toxicological assessments indicated that this compound exhibited a favorable safety profile with minimal organ toxicity at therapeutic doses, suggesting its potential for use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.